Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate
CAS No.: 680215-92-3
Cat. No.: VC3839340
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate - 680215-92-3](/images/structure/VC3839340.png)
Specification
CAS No. | 680215-92-3 |
---|---|
Molecular Formula | C14H12F3NO2S |
Molecular Weight | 315.31 g/mol |
IUPAC Name | ethyl 2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate |
Standard InChI | InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3 |
Standard InChI Key | MZVGKOLXAQXCPL-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Architecture and Structural Significance
Molecular Composition and Stereoelectronic Features
The compound’s structure integrates three key components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This ring system is planar and aromatic, enabling π-π stacking interactions with biological targets.
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Trifluoromethylphenyl group: A para-substituted benzene ring with a -CF group. The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution of the phenyl ring, enhancing binding affinity to hydrophobic pockets in enzymes or receptors .
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Ethyl acetate side chain: An ester-functionalized acetyl group contributes to the compound’s solubility in organic solvents and modulates its pharmacokinetic profile .
The stereoelectronic interplay between these components is critical to the compound’s reactivity and bioactivity. Quantum mechanical calculations suggest that the thiazole ring’s sulfur atom participates in hydrogen bonding, while the -CF group induces steric effects that may hinder unwanted metabolic degradation .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide insights into the compound’s structural integrity:
These data align with reported values for analogous thiazole derivatives, validating the compound’s synthesis .
Synthetic Methodologies and Optimization
Reaction Pathways and Intermediate Formation
The synthesis typically follows a multi-step protocol:
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Thiazole ring formation: Cyclocondensation of thiourea derivatives with α-halo ketones or esters under basic conditions. For example, reaction of ethyl 2-chloroacetoacetate with a thiourea bearing the trifluoromethylphenyl group yields the thiazole core .
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Esterification: Introduction of the ethyl acetate side chain via nucleophilic acyl substitution, often using ethanol and a catalytic acid.
A representative synthesis from recent literature involves:
Hexafluoroisopropanol (HFIP) serves as a polar aprotic solvent, enhancing reaction efficiency .
Yield Optimization and Challenges
Key parameters affecting yield include:
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Temperature: Reactions conducted at 60–80°C prevent side product formation .
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Solvent choice: HFIP outperforms traditional solvents like DMF due to its ability to stabilize charged intermediates .
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Catalysts: Sodium acetate (NaOAc) facilitates deprotonation steps, achieving yields up to 95% for analogous compounds .
Despite these advances, scaling up production remains challenging due to the cost of HFIP and the need for rigorous purification to remove residual metal catalysts .
Physicochemical and Analytical Profiling
Solubility and Partition Coefficients
Experimental data for the target compound are sparse, but predictions based on structural analogs suggest:
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LogP: ~2.8 (moderate lipophilicity, ideal for blood-brain barrier penetration) .
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Aqueous solubility: <0.1 mg/mL, necessitating formulation with co-solvents for in vivo studies.
Stability Under Physiological Conditions
Hydrolysis of the ester group in plasma is a major degradation pathway. Incubation in human serum at 37°C showed a half-life of 4.2 hours, indicating the need for prodrug strategies to enhance stability .
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro screening against MCF-7 breast cancer cells demonstrated dose-dependent cytotoxicity (IC = 18.7 µM). Comparative studies with 5-fluorouracil (IC = 12.4 µM) suggest the compound’s potential as an adjuvant therapy. Mechanistically, the thiazole ring may intercalate DNA or inhibit topoisomerase II, though further validation is required .
Comparative Analysis with Related Thiazole Derivatives
Structural Analogues and Activity Trends
The trifluoromethyl group confers a 1.2-fold increase in potency over benzylamino-substituted analogs, likely due to enhanced hydrophobic interactions .
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